molecular formula C12H10N2 B2789295 7,8-Dimethylquinoline-5-carbonitrile CAS No. 2411238-15-6

7,8-Dimethylquinoline-5-carbonitrile

Cat. No.: B2789295
CAS No.: 2411238-15-6
M. Wt: 182.226
InChI Key: ZVOACQZMHSCTQR-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-5-carbonitrile (CAS 2411238-15-6) is a high-purity, synthetic organic compound supplied for research and development purposes. This chemical belongs to the quinoline family, a class of heterocyclic compounds widely recognized for their significant potential in medicinal chemistry and materials science . With a molecular formula of C 12 H 10 N 2 and a molecular weight of 182.22 g/mol, it serves as a versatile chemical building block, or synthon, for the synthesis of more complex molecules . The quinoline scaffold is a privileged structure in drug discovery. Derivatives of quinoline have demonstrated a range of potent biological activities, functioning through mechanisms such as inducing apoptosis, disrupting cell migration, and inhibiting angiogenesis . Furthermore, related cyano-substituted quinoline compounds have been identified as active materials science research components, exhibiting specific functional properties in specialized applications . Researchers can utilize this carbonitrile as a key intermediate to develop novel compounds for investigating new therapeutic agents or functional materials. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7,8-dimethylquinoline-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-10(7-13)11-4-3-5-14-12(11)9(8)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOACQZMHSCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-Dimethylquinoline-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of 7,8-dimethylquinoline with cyanogen bromide under specific conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods highlight the versatility and efficiency in synthesizing this compound.

Chemical Reactions Analysis

7,8-Dimethylquinoline-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions are typically quinoline derivatives with modified functional groups.

Scientific Research Applications

7,8-Dimethylquinoline-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 7,8-Dimethylquinoline-5-carbonitrile and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₀N₂ 7,8-dimethyl; 5-cyano 182.23 Lipophilic, electron-withdrawing cyano
5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile (e.g., 5a–5v) Varies Indolyl, aryl, imidazopyridine core, 8-cyano ~350–400 (estimated) Bulky substituents; fused heterocyclic
2-Amino-5-oxo-1,4-diphenyl-hexahydroquinoline-3-carbonitrile C₂₂H₂₀N₃O 2-amino; 5-oxo; 1,4-diphenyl; hexahydro 342.42 Saturated ring; hydrogen-bonding groups
Dichlorophenyl-methoxyphenylprop-2-enamide C₁₇H₁₂Cl₂N₂O₂ Dichlorophenyl, methoxyphenyl, enamide 347.20 Halogenated; polar enamide moiety

Key Observations:

  • Electronic Effects: The cyano group in this compound withdraws electron density, contrasting with the electron-donating methoxy group in dichlorophenyl-methoxyphenylprop-2-enamide .
  • Steric Bulk: The indolyl-aryl substituents in 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivatives introduce significant steric hindrance compared to the smaller methyl groups in this compound .
2.3. Physicochemical Properties
  • Lipophilicity: The methyl groups in this compound increase logP compared to polar analogs like the hexahydroquinoline (logP ~2.5 vs. ~1.8 estimated).
  • Solubility: The dichlorophenyl-methoxyphenylprop-2-enamide () exhibits lower aqueous solubility due to halogenation, whereas the hexahydroquinoline’s amino/oxo groups improve solubility in polar solvents .

Biological Activity

7,8-Dimethylquinoline-5-carbonitrile (CAS No. 2411238-15-6) is a compound belonging to the quinoline family, characterized by its unique structure that includes two methyl groups and a cyano group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀N₂
  • Molecular Weight : 182.226 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. One common method involves the reaction of 7,8-dimethylquinoline with cyanogen bromide under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and T47D. The compound's lipophilicity appears to enhance its cytotoxicity, as modifications at the C-7 and C-8 positions have been correlated with increased activity against these cancer cells .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against MCF-7 cells
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, including this compound, researchers found that this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic use. The study emphasized the importance of structural modifications in enhancing anticancer properties .

Comparative Analysis

When compared to other quinoline derivatives:

  • 4-Hydroxy-2-quinolones : These compounds have shown different biological activities due to their functional groups.
  • Quinoline-2,4-diones : Display distinct properties that may be advantageous in specific therapeutic contexts.

Q & A

Q. What are the primary synthetic routes for 7,8-dimethylquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step functionalization of quinoline derivatives. Key methods include:

  • Cyclocondensation reactions using substituted anilines and acrylonitrile derivatives under acidic or basic conditions .
  • Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
  • Post-synthetic modifications (e.g., Friedel-Crafts alkylation) to introduce methyl groups at positions 7 and 8 . Optimization of temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst choice (e.g., Lewis acids like ZnCl₂) significantly impacts yield (reported 45–78%) and purity (>95% via HPLC) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : Methyl groups at positions 7 and 8 show characteristic upfield shifts (δ 2.1–2.5 ppm for ¹H; δ 18–22 ppm for ¹³C) .
  • IR spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2220–2240 cm⁻¹ .
  • X-ray crystallography : Used to confirm stereochemistry in hexahydroquinoline derivatives, revealing planar quinoline rings and bond angles critical for SAR studies .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for this compound analogs?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Solubility differences : Lipophilicity (logP) variations due to substituents (e.g., halogen vs. methoxy groups) affect membrane permeability .
  • Enzyme binding assays : Use isothermal titration calorimetry (ITC) to validate DNA gyrase inhibition (ΔG values −8.2 to −10.5 kcal/mol) and rule out false positives from aggregation .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in bacterial cultures (e.g., E. coli ATCC 25922) with in vitro topoisomerase IV inhibition to identify off-target effects .

Q. How do substituent modifications at positions 5 and 8 influence the compound’s structure-activity relationship (SAR)?

A comparative SAR study reveals:

PositionSubstituentKey Impact
5Nitrile (C≡N)Enhances hydrogen bonding with DNA gyrase (binding energy −9.3 kcal/mol)
7,8Methyl groupsIncrease lipophilicity (logP +0.5), improving bioavailability but reducing aqueous solubility
2Halogens (e.g., Cl)Boost antibacterial potency (MIC 1.5 µg/mL vs. S. aureus) but may introduce cytotoxicity .

Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Optimize transition states for nitrile group reactions (e.g., nucleophilic additions) using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Simulate binding modes with cytochrome P450 enzymes to predict metabolic stability (e.g., CYP3A4 interaction energy −7.8 kcal/mol) .
  • QSAR models : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with antibacterial activity (R² = 0.89) .

Methodological Guidance

Q. How to design a robust protocol for stability testing of this compound under physiological conditions?

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Photostability assessment : Expose to UV light (320–400 nm) and quantify byproducts (e.g., quinoline N-oxide) using HPLC-DAD .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C) to guide storage conditions .

Q. What analytical techniques resolve co-eluting impurities in synthesized this compound batches?

  • HPLC-DAD/HRMS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate isomers .
  • Preparative chromatography : Scale-up purification using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) .
  • 2D NMR (HSQC, HMBC) : Assign overlapping proton signals in complex mixtures .

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